N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-4-propoxypyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2FN3O2/c1-2-9-27-17-11-25(14-6-4-13(22)5-7-14)24-18(17)19(26)23-16-8-3-12(20)10-15(16)21/h3-8,10-11H,2,9H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMIODZFHHNBTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)NC2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the dichlorophenyl group: This step involves the reaction of the pyrazole intermediate with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine.
Attachment of the fluorophenyl group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluorophenylboronic acid and a suitable catalyst like palladium.
Addition of the propoxy group: The final step involves the alkylation of the pyrazole ring with propyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis while maintaining cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research has indicated that pyrazole derivatives can exhibit significant anticancer properties. For instance, studies have shown that compounds similar to N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide can inhibit the proliferation of cancer cells, particularly A549 lung cancer cells. Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through various pathways .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. Similar pyrazole derivatives have demonstrated effectiveness against fungi such as Fusarium oxysporum and Gibberella zeae. These findings suggest that this compound could be developed into an antifungal agent .
Anti-inflammatory Effects
Some studies highlight the anti-inflammatory potential of pyrazole derivatives. Compounds with similar structures have been reported to exhibit significant anti-inflammatory activity in preclinical models, indicating that this compound might also possess similar properties .
Herbicidal Activity
Research into the herbicidal properties of pyrazole derivatives indicates potential applications in agriculture as herbicides. The unique structure of this compound may allow it to interact with specific biochemical pathways in plants, leading to growth inhibition or death of unwanted vegetation .
Pest Control
The compound's biological activity suggests it could be explored as a pesticide or insecticide. Its effectiveness against certain pests could be attributed to its ability to disrupt metabolic processes within target organisms .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions that incorporate the necessary functional groups into the pyrazole framework. Understanding the mechanism of action is crucial for optimizing its biological activity; it may involve modulation of enzyme activities or receptor binding associated with various biological pathways .
Data Table: Comparative Analysis of Pyrazole Derivatives
| Compound Name | Key Features | Potential Applications |
|---|---|---|
| N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide | Similar structure with dimethyl substitution | Anticancer and antimicrobial |
| 5-Methyl-1H-pyrazole derivatives | Variations in substituents | Antifungal and anti-inflammatory |
| 4-Bromo-5-(2-chlorobenzoylamino)-1H-pyrazole-3-carboxylic acid | Retains pyrazole core | Receptor interactions |
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, receptor binding, or disruption of cellular processes.
Comparison with Similar Compounds
Key Observations :
- Substitution of the piperidinyl/morpholinyl groups (AM251/AM281) with propoxy may reduce CB1 antagonism efficacy, as these heterocyclic amines are critical for receptor interaction .
Pharmacological Activity
CB1 Receptor Affinity
- AM251: A well-characterized CB1 antagonist with an oral mouse TDLo of 3 mg/kg, demonstrating potent anorectic effects .
- AM281 : Exhibits lower CB1 affinity than AM251 due to the morpholinyl group, which sterically hinders receptor binding .
- O-1690 : Retains CB1 antagonism but with reduced potency compared to AM251, likely due to the bulky hexanylphenyl group .
The target compound’s propoxy group may weaken CB1 interaction compared to AM251, as evidenced by the critical role of the piperidinyl group in anchoring to the receptor’s hydrophobic pocket .
Physicochemical Properties
Melting Points and Stability
- AM251: No explicit mp reported, but analogs like 9b () with similar dichlorophenyl groups show high melting points (208–210°C), suggesting crystalline stability .
Lipophilicity
- The 4-propoxy group increases hydrophobicity (logP ~4.5 estimated) relative to AM251 (logP ~5.2), balancing membrane permeability and metabolic stability .
Biological Activity
N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide is a synthetic organic compound notable for its unique molecular structure and potential biological activities. This compound features a pyrazole ring substituted with a dichlorophenyl group, a fluorophenyl group, and a propoxy group, which contribute to its distinctive chemical properties and biological interactions.
The biological activity of this compound has been linked to its ability to interact with specific molecular targets, including enzymes and receptors. Research suggests that it may modulate enzyme activity or bind to receptors involved in various biological pathways, leading to significant therapeutic effects. Notably, the compound may exhibit inhibitory effects on certain enzymes that are crucial in inflammatory processes and cancer progression.
Anti-inflammatory Properties
Studies indicate that similar compounds within the pyrazole family can inhibit the inflammatory response by blocking the activation of microglia and reducing the production of pro-inflammatory cytokines. For instance, related pyrazole derivatives have shown promise in alleviating neuroinflammation through mechanisms involving the inhibition of nuclear factor-kappa B (NF-κB) signaling pathways . This suggests that this compound may possess similar anti-inflammatory properties.
Anticancer Potential
The compound's structural characteristics align it with other pyrazole derivatives known for their anticancer activities. Research has demonstrated that certain pyrazole-based compounds can inhibit key enzymes involved in tumor growth and metastasis. The potential for this compound to target such pathways warrants further investigation into its efficacy as an anticancer agent .
Comparative Analysis with Related Compounds
To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is valuable. Below is a table summarizing key features of related pyrazole derivatives:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide | Contains dimethylphenyl; similar pyrazole structure | Potential anti-inflammatory effects |
| 4-Bromo-5-(2-chlorobenzoylamino)-1H-pyrazole-3-carboxylic acid | Different substituents; retains pyrazole core | Studied for receptor interactions |
| 5-Methyl-1H-pyrazole derivatives | Variations in substituents on the pyrazole ring | Explored for various biological activities |
This table highlights the diversity within pyrazole derivatives while emphasizing how the unique combination of dichlorophenyl and fluorophenyl substituents in this compound may influence its specific biological activities.
Case Studies and Research Findings
Research into this compound is still emerging. However, existing studies on related compounds provide insights into its potential applications:
Neuroprotection
A study on a structurally related compound demonstrated significant neuroprotective effects against lipopolysaccharide-induced neuroinflammation. The results indicated reduced levels of nitric oxide and pro-inflammatory cytokines following treatment, suggesting that similar mechanisms could be explored for this compound .
Anticancer Activity
Research focusing on other pyrazole derivatives has shown promising anticancer properties through mechanisms such as enzyme inhibition and modulation of signaling pathways involved in cell proliferation. This suggests that further investigation into the anticancer potential of this compound could yield significant therapeutic insights .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves a multi-step process starting with condensation of substituted phenyl precursors. For example, describes a method using a 1,5-diarylpyrazole core template, where intermediates like 5-phenyl-1-pentanol are functionalized via nucleophilic substitution or coupling reactions. Optimization includes controlling temperature (e.g., 60–80°C for cyclization) and using catalysts like K₂CO₃ for deprotonation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization improves purity. Yield enhancements are achieved by adjusting stoichiometry of propylating agents (e.g., propyl bromide) .
Q. How can the solubility and stability of this compound be characterized under varying pH and solvent conditions?
- Methodological Answer : Solubility is assessed using shake-flask methods in solvents (e.g., DMSO, ethanol, PBS buffers) at physiological pH (7.4) and acidic/basic conditions. UV-Vis spectroscopy quantifies solubility limits. Stability studies involve HPLC analysis over time (e.g., 24–72 hours) under controlled temperatures (25°C and 37°C) to monitor degradation. highlights challenges with low aqueous solubility, suggesting co-solvents (e.g., cyclodextrins) or salt formation (e.g., hydrochloride) to improve bioavailability .
Q. What spectroscopic techniques are most effective for structural elucidation and purity assessment?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., dichlorophenyl, fluorophenyl) and confirms propoxy linkage via δ ~1.5–1.7 ppm (CH₂) and δ ~4.0 ppm (OCH₂).
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., m/z calculated for C₂₀H₁₆Cl₂FN₂O₂: 420.06).
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) with UV detection (λ = 254 nm) assesses purity (>98% required for pharmacological studies) .
Advanced Research Questions
Q. What in vitro assays are suitable for evaluating this compound's affinity and selectivity for cannabinoid receptors, particularly CB1?
- Methodological Answer : Competitive binding assays using [³H]CP-55940 (CB1/CB2 agonist) in transfected HEK-293 cells. Membrane preparations are incubated with the compound (0.1 nM–10 µM), followed by filtration to separate bound/free ligands. Ki values are calculated via nonlinear regression. Selectivity is confirmed by parallel CB2 assays (e.g., using [³H]WIN-55212-2). and emphasize structural analogs (e.g., AM251, SR141716A) as reference antagonists, with IC₅₀ comparisons to identify substituent effects .
Q. How can in vivo pharmacokinetic parameters such as bioavailability and metabolism be determined?
- Methodological Answer :
- Bioavailability : Administer the compound intravenously (IV) and orally (PO) to rodents. Plasma samples collected over 24 hours are analyzed via LC-MS/MS. Bioavailability (%) = (AUCₚₒ/AUCᵢᵥ) × (Doseᵢᵥ/Doseₚₒ) × 100.
- Metabolism : Liver microsome incubations (human/rat) identify Phase I/II metabolites. UPLC-QTOF detects hydroxylated or glucuronidated derivatives. details similar protocols for AM-6545, noting cytochrome P450 (CYP3A4) involvement .
Q. What strategies can resolve discrepancies in receptor binding data between this compound and its structural analogs?
- Methodological Answer :
- Structural Modeling : Docking studies (e.g., AutoDock Vina) compare binding poses in CB1’s transmembrane helices. Identify clashes or hydrogen-bond interactions (e.g., dichlorophenyl with TM3).
- Mutagenesis : Create CB1 mutants (e.g., K3.28A) to test if specific residues mediate affinity differences. highlights TM2 residues as critical for rimonabant analogs .
- Thermodynamic Analysis : Isothermal titration calorimetry (ITC) measures ΔG and ΔH to distinguish enthalpic/entropic contributions to binding .
Q. What radiolabeling approaches are applicable for PET imaging studies of this compound?
- Methodological Answer : Radiolabel the propoxy group with ¹¹C via [¹¹C]methyl iodide or [¹¹C]COCl incorporation. details [¹¹C] labeling of a pyrazole carboxamide analog using a hydroxyphenyl precursor. Purification via semi-preparative HPLC ensures radiochemical purity (>95%). In vivo PET scans in primates quantify brain uptake and CB1 receptor occupancy .
Q. How does the introduction of the propoxy group at position 4 influence pharmacological activity compared to other substituents?
- Methodological Answer : Compare IC₅₀ values of analogs with ethoxy, methoxy, or alkyl groups at position 4. shows that longer alkoxy chains (e.g., propoxy vs. methoxy) enhance CB1 affinity by improving hydrophobic interactions in the receptor’s binding pocket. Molecular dynamics simulations (e.g., GROMACS) model substituent flexibility and membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
